Isolongifolene

概要

説明

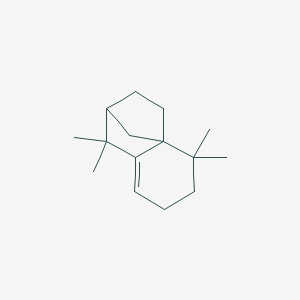

Isolongifolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including those derived from pine trees. This compound is known for its distinctive woody aroma and is widely used in the fragrance industry. Its chemical structure is characterized by a tricyclic framework, which contributes to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Isolongifolene can be synthesized from longifolene, another sesquiterpene. The isomerization of longifolene to this compound involves the use of acidic catalysts. One common method involves the use of sulfuric acid or other strong acids to facilitate the rearrangement of the molecular structure .

Industrial Production Methods: In industrial settings, this compound is often produced from turpentine oil, which is a byproduct of the paper and pulp industry. The process involves the distillation of turpentine oil to isolate longifolene, followed by its isomerization to this compound using acidic catalysts .

化学反応の分析

Isomerization Reactions

Isolongifolene is primarily synthesized via acid-catalyzed isomerization of longifolene, a major component of Indian turpentine oil. Two catalytic methods dominate:

Macroporous Cation Exchange Resin (D113)

- Conditions :

- Mass ratio (longifolene : glacial acetic acid : catalyst) = 1 : 0.2–0.6 : 0.05–0.1

- Temperature: 50–80°C

- Reaction time: 6–10 hours

- Longifolene concentration: 50–85%

- Outcome :

Nanocrystalline Sulfated Zirconia

- Conditions :

- Solvent-free, single-step process

- Temperature: 80–120°C

- Catalyst loading: 2–10 wt%

- Outcome :

Table 1: Comparative Isomerization Methods

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time | Reference |

|---|---|---|---|---|

| D113 Resin | >90 | >90 | 6–10 h | |

| Sulfated Zirconia | 90–95 | ~100 | <1 h |

Epoxidation and Rearrangement

This compound epoxide, a key intermediate, forms via peracetic acid-mediated epoxidation:

Mechanistic Pathway:

- Epoxidation :

- Wagner-Meerwein Rearrangement :

- Epimerization :

Table 2: Epoxidation Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Polystyrene sulfonic acid | |

| Temperature | 140–230°C (GC analysis) | |

| Selectivity to ketone | >70% |

Acid-Catalyzed Cyclization

Cyclofarnesyl acetate undergoes supramolecular capsule-catalyzed cyclization to this compound:

- Conditions :

- Outcome :

Acylation and Competing Isomerization

Longifolene reacts with acetic anhydride under ion-exchange catalysis (Indion 140):

Prins Reaction for Derivatives

This compound reacts with aldehydes (e.g., formaldehyde) under acidic conditions:

- Products :

Environmental Reactivity

This compound reacts rapidly with atmospheric NO₃ radicals (k = 2.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), leading to short atmospheric lifetimes (<1 hour) .

科学的研究の応用

Cancer Therapy

Nanoparticle Delivery Systems

Recent studies have demonstrated the efficacy of isolongifolene when incorporated into nanoparticle delivery systems for cancer treatment. A notable research effort involved the formulation of this compound-loaded chitosan nanoparticles. These nanoparticles were synthesized and characterized using advanced techniques such as Fourier Transform Infrared Spectroscopy and Scanning Electron Microscopy. The study found that these nanoparticles exhibited significant hemocompatibility and plasma stability, making them suitable for drug delivery in cancer therapies. The results suggested that this compound could serve as a pharmacological candidate to combat multi-drug resistance in solid tumors, enhancing the effectiveness of cancer treatments .

Case Study: Efficacy Against Cancer Cells

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, extracts containing this compound were tested against colorectal cancer cells, demonstrating a reduction in cell viability. These findings support the potential of this compound as an adjuvant in cancer treatment protocols, particularly when used in conjunction with other therapeutic agents .

Antimicrobial Activity

This compound has been identified as a bioactive compound with notable antimicrobial properties. Research has highlighted its effectiveness against various pathogens, including fungi and bacteria. In one study, this compound was isolated from plant extracts and tested for its inhibitory effects on the growth of Aspergillus flavus, a common mold known for producing aflatoxins. The results indicated that this compound significantly inhibited the growth of this fungus, suggesting its potential use as a natural antifungal agent .

Synthetic Chemistry Applications

Catalytic Processes

this compound is not only valuable for its biological applications but also serves as an important intermediate in synthetic organic chemistry. Innovative catalytic processes have been developed to synthesize this compound efficiently from longifolene using nanocrystalline solid super acids. This method allows for high conversion rates (>90%) and selectivity (100%) for this compound, making it an attractive route for industrial applications . The synthesis process is characterized by moderate temperature conditions and minimal waste production, aligning with green chemistry principles .

Case Study: Synthesis Techniques

A significant advancement in the synthesis of this compound involves a one-step isomerization process that eliminates the need for solvents and hazardous reagents. This method not only simplifies the production but also enhances the sustainability of this compound synthesis, making it more accessible for various applications in pharmaceuticals and materials science .

Phytochemical Studies

This compound has been studied extensively within phytochemical evaluations of various plants known for their medicinal properties. For example, extracts from Curtisia dentata have shown promising results against known pathogens due to their this compound content. The compound's role in enhancing the bioactivity of these extracts underscores its potential as a natural therapeutic agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Use in nanoparticle delivery systems | Effective against multi-drug resistant tumors |

| Antimicrobial Activity | Inhibition of fungal growth (e.g., Aspergillus flavus) | Significant growth inhibition observed |

| Synthetic Chemistry | Catalytic synthesis from longifolene | High conversion rates; solvent-free processes |

| Phytochemical Studies | Found in medicinal plant extracts | Enhances bioactivity against pathogens |

作用機序

The mechanism of action of isolongifolene varies depending on its application:

Insect Repellent: Isolongifolenone, a derivative of this compound, acts by deterring insects through its strong odor, which interferes with their sensory receptors.

Cancer Treatment: this compound-loaded nanoparticles work by enhancing the delivery of therapeutic agents to cancer cells, thereby improving the efficacy of the treatment.

類似化合物との比較

Isolongifolene is unique among sesquiterpenes due to its tricyclic structure and distinctive aroma. Similar compounds include:

Longifolene: The precursor to this compound, with a similar structure but different chemical properties.

Girinimbine: A compound with neuroprotective activities, structurally similar to this compound.

Murrayazoline: Another sesquiterpene with biological activities similar to this compound.

This compound stands out due to its wide range of applications and its unique chemical structure, making it a valuable compound in various fields of research and industry.

特性

CAS番号 |

1135-66-6 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1 |

InChIキー |

CQUAYTJDLQBXCQ-MHTVFEQDSA-N |

SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

異性体SMILES |

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C |

正規SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

Key on ui other cas no. |

17015-38-2 1135-66-6 |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。